Cas no 40290-43-5 (4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide)
40290-43-5 structure
Product Name:4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide
N.o CAS:40290-43-5
MF:C38H74NO10P
MW:735.968634128571
CID:335136
PubChem ID:181664
Update Time:2025-04-19
4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide
- 2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
- 1,2-Dipalmitoylphosphatidylserine
- SCHEMBL18970769
- Serine, 2,3-bis((1-oxohexadecyl)oxy)propyl hydrogen phosphate (ester)
- DL-Dipalmitoylphosphatidylserine
- DTXSID90863085
- D-6069
- FT-0625435
- 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine
- PD047048
- Rac-1 2-dipalmitoylglycero-3-phospho-
- PS 16:0_16:0
- 40290-43-5
- KLFKZIQAIPDJCW-UHFFFAOYSA-N
- 1,2-Dipalmitoylglycerophosphoserine
- O-{[2,3-Bis(hexadecanoyloxy)propoxy](hydroxy)phosphoryl}serine
-
- Inchi: 1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)
- Chave InChI: KLFKZIQAIPDJCW-UHFFFAOYSA-N
- SMILES: P(=O)(O)(OCC(C(=O)O)N)OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O
Propriedades Computadas
- Massa Exacta: 735.505034
- Massa monoisotópica: 735.505034
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 11
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 40
- Complexidade: 875
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 172
- XLogP3: 9.9
Propriedades Experimentais
- Densidade: 1.057
- Ponto de ebulição: 782.6°Cat760mmHg
- Ponto de Flash: 427.1°C
- PSA: 181.49000
- LogP: 10.64980
4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide Literatura Relacionada
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
40290-43-5 (4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide) Produtos relacionados
- 6811-55-8(dops)
- 51446-62-9(Phosphatidylserine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente